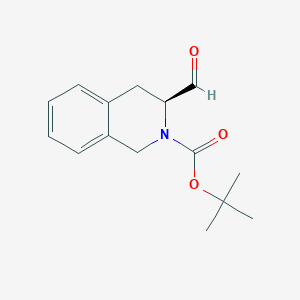
(S)-tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
描述
(S)-tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C15H19NO3 and its molecular weight is 261.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, a compound with the CAS number 145525-27-5, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C15H19NO3
- Molecular Weight : 261.32 g/mol
- CAS Number : 145525-27-5
- Structure : The compound features a dihydroisoquinoline core, which is known for its diverse pharmacological properties.
Synthesis Methods
The synthesis of this compound typically involves several steps including:
- Formation of Dihydroisoquinoline : Utilizing the Pictet-Spengler reaction, where an aldehyde reacts with an amine.
- Formylation : Introducing the formyl group through various methods such as Vilsmeier-Haack or other electrophilic aromatic substitutions.
- Carboxylation : The tert-butyl ester is formed to enhance solubility and bioavailability.
Antimicrobial Activity
Research indicates that derivatives of dihydroisoquinolines exhibit significant antimicrobial properties. For instance, compounds synthesized through multi-component reactions have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
A study highlighted the anticancer potential of related dihydroisoquinoline derivatives against human promyelocytic leukemia (HL-60) cells. The compounds demonstrated cytotoxicity with IC50 values indicating promising efficacy .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit certain enzymes. For example, some derivatives showed inhibitory effects on glucosidases, which are critical in carbohydrate metabolism and can be targeted for diabetes management .
Case Studies
- Antimicrobial Efficacy : A recent study synthesized a series of dihydroisoquinoline derivatives through a three-component reaction. These compounds were tested against five strains of bacteria and fungi, demonstrating good antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 16 to 128 µg/mL .
- Cytotoxicity Assays : In vitro assays conducted on HL-60 cells revealed that certain derivatives of (S)-tert-butyl 3-formyl-3,4-dihydroisoquinoline exhibited significant cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
Summary of Biological Activities
属性
IUPAC Name |
tert-butyl (3S)-3-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-9-12-7-5-4-6-11(12)8-13(16)10-17/h4-7,10,13H,8-9H2,1-3H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBSVZLMTABKNG-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628684 | |
| Record name | tert-Butyl (3S)-3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145525-27-5 | |
| Record name | tert-Butyl (3S)-3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














